molecular formula C51H74N5O14PS B1237394 Vinxaltine sulfate

Vinxaltine sulfate

Cat. No.: B1237394
M. Wt: 1044.2 g/mol
InChI Key: BZUUMJJIORUJAU-XFLWUYJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinca alkaloids, originally isolated from the Madagascar periwinkle plant (Catharanthus roseus), are microtubule-targeting agents that disrupt mitotic spindle formation, leading to apoptosis in rapidly dividing cells . Vinxaltine sulfate is structurally modified from its parent compound, vinblastine, through the introduction of amino acid derivatives. This modification aims to enhance solubility, reduce systemic toxicity, and overcome multidrug resistance—common limitations of classical vinca alkaloids like vincristine and vinblastine .

Properties

Molecular Formula

C51H74N5O14PS

Molecular Weight

1044.2 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+;/m1./s1

InChI Key

BZUUMJJIORUJAU-XFLWUYJZSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Synonyms

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate
S 12362
S 12363
S-12362
S-12363
vinxaltine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Vinxaltine sulfate belongs to the vinca alkaloid family, which includes vinblastine, vincristine, vindesine, and vinorelbine. Below is a detailed comparison of their pharmacological and clinical profiles:

Mechanism of Action

All vinca alkaloids bind to tubulin, inhibiting microtubule polymerization and blocking mitosis. However, structural differences influence binding affinity and downstream effects:

  • Vinblastine : Primarily inhibits angiogenesis by targeting endothelial cell microtubules .
  • Vincristine : Higher neurotoxicity due to prolonged microtubule destabilization in neuronal cells.

Clinical Indications and Efficacy

Compound Approved Indications Phase III Trial Outcomes (Selected)
Vinblastine Hodgkin’s lymphoma, testicular cancer ORR: 60–80% in Hodgkin’s lymphoma
Vincristine Acute lymphoblastic leukemia, lymphoma CR rate: 85–90% in pediatric ALL
Vinorelbine Non-small cell lung cancer, breast cancer Median OS: 12.8 months in NSCLC
This compound Investigational (solid tumors) Ongoing trials; no published Phase III data

ORR: Overall response rate; CR: Complete remission; OS: Overall survival.

Pharmacokinetics and Toxicity

  • Metabolism: All vinca alkaloids are metabolized by hepatic CYP3A4 enzymes, but Vinxaltine’s amino acid side chains may alter clearance rates .
  • Toxicity Profile :
    • Vinblastine : Myelosuppression (dose-limiting).
    • Vincristine : Neurotoxicity (e.g., peripheral neuropathy).
    • This compound : Preclinical models suggest reduced neurotoxicity and myelosuppression .

Resistance Mechanisms

Vinca alkaloids face resistance due to overexpression of P-glycoprotein (P-gp) efflux pumps. Vinxaltine’s structural modifications may reduce P-gp recognition, a theorized advantage over vinblastine and vincristine .

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing this compound datasets?

  • Methodological Answer :
  • Findable : Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.
  • Accessible : Use open-access formats (e.g., .csv, .fasta) and avoid proprietary software locks.
  • Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI, PubChem).
  • Reusable : Provide detailed README files with experimental protocols and version control logs .

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